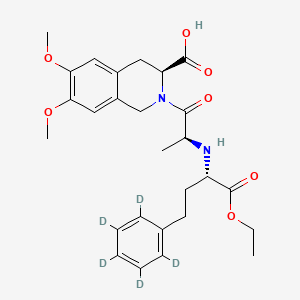

Moexipril-d5

Description

Properties

IUPAC Name |

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1/i6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWDHYUMIORJTA-SBCWFVTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356929-49-1 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356929-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Synthesis and Purification of Deuterium-Labeled Moexipril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterium-labeled Moexipril, specifically focusing on Moexipril-d5. While specific proprietary methods for its synthesis are not publicly available, this document outlines a feasible synthetic pathway based on established chemical principles and the known synthesis of Moexipril. It also details the necessary purification and analytical techniques required to obtain and verify the final product.

Introduction to Deuterium-Labeled Moexipril

Moexipril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1] It is a prodrug that is hydrolyzed in the body to its active metabolite, moexiprilat.[1] Deuterium-labeled analogs of pharmaceutical compounds, such as this compound, are valuable tools in drug metabolism and pharmacokinetic (DMPK) studies. The deuterium atoms act as a stable isotopic label, allowing researchers to track the drug's absorption, distribution, metabolism, and excretion (ADME) with high precision using mass spectrometry. This compound, where five hydrogen atoms on the phenyl ring are replaced with deuterium, is a common internal standard in quantitative bioanalytical assays.[2]

Proposed Synthesis of this compound

The synthesis of this compound can be logically divided into two main stages: the preparation of the key deuterated intermediate, ethyl (S)-2-bromo-4-(phenyl-d5)butanoate, and its subsequent coupling with the appropriate amino acid and isoquinoline moieties to form the final product.

Synthesis of Key Deuterated Intermediate

The introduction of deuterium at the phenyl ring is the critical step in this synthesis. A plausible route starts from commercially available benzene-d6.

Experimental Protocol (Proposed):

-

Friedel-Crafts Acylation: Benzene-d6 is reacted with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4-oxo-4-(phenyl-d5)butanoic acid.

-

Reduction: The keto group of 4-oxo-4-(phenyl-d5)butanoic acid is reduced to a methylene group using a standard reduction method, such as the Wolff-Kishner or Clemmensen reduction, to yield 4-(phenyl-d5)butanoic acid.

-

Esterification: The resulting carboxylic acid is esterified to produce ethyl 4-(phenyl-d5)butanoate. This can be achieved by reacting the acid with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

-

α-Bromination: The ethyl 4-(phenyl-d5)butanoate is then subjected to α-bromination. A common method is the Hell-Volhard-Zelinsky reaction, or by using N-bromosuccinimide (NBS) under radical initiation, to yield ethyl 2-bromo-4-(phenyl-d5)butanoate.

Assembly of the this compound Backbone

The final assembly of this compound follows the established synthetic route for Moexipril, utilizing the deuterated intermediate prepared in the previous stage.[1]

Experimental Protocol (Based on known Moexipril synthesis):

-

Alkylation: The deuterated intermediate, ethyl (S)-2-bromo-4-(phenyl-d5)butanoate, is used to alkylate the amino group of L-alanine ethyl ester. This reaction is typically carried out in the presence of a non-nucleophilic base to yield the diester intermediate.

-

Peptide Coupling: The resulting N-substituted alanine derivative is then coupled with (3S)-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid. This peptide coupling reaction is facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Deprotection: In the final step, any protecting groups used on the carboxylic acid of the isoquinoline moiety are removed under appropriate conditions to yield this compound.

Purification of this compound

The purification of the final product is crucial to remove unreacted starting materials, by-products, and any non-deuterated or partially deuterated species. A multi-step purification process is typically employed.

Chromatographic Purification

High-performance liquid chromatography (HPLC) is a powerful technique for purifying the crude product.

Experimental Protocol (General):

-

Column: A reversed-phase C18 column is commonly used for the purification of ACE inhibitors.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase is a critical parameter to optimize the separation.

-

Detection: The elution of the product can be monitored using a UV detector at a wavelength where Moexipril has significant absorbance.

Crystallization

Crystallization is an effective final step to obtain a highly pure solid product.

Experimental Protocol (General):

-

The purified fractions from HPLC containing this compound are pooled and the solvent is removed under reduced pressure.

-

The residue is dissolved in a minimal amount of a suitable hot solvent or solvent mixture.

-

The solution is slowly cooled to induce crystallization. The choice of solvent is critical and may require empirical determination.

-

The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Analytical Characterization

The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed through various analytical techniques.

| Analytical Technique | Parameter Measured | Typical Expected Results |

| Mass Spectrometry (MS) | Molecular Weight and Isotopic Distribution | A molecular ion peak corresponding to the mass of this compound. The isotopic cluster will show a shift of +5 amu compared to unlabeled Moexipril. |

| Nuclear Magnetic Resonance (NMR) | Chemical Structure and Deuterium Incorporation | 1H NMR will show the absence of signals corresponding to the phenyl protons. 2H NMR will show a signal in the aromatic region, confirming the location of deuterium. 13C NMR will confirm the overall carbon skeleton. |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | A single major peak in the chromatogram, indicating high chemical purity. |

Visualizations

Caption: Proposed synthetic workflow for deuterium-labeled Moexipril.

Caption: General workflow for purification and analysis of this compound.

Conclusion

The synthesis of deuterium-labeled Moexipril is a multi-step process that requires careful execution and rigorous purification and analysis. While a definitive, publicly available protocol is lacking, the pathway outlined in this guide, based on the known synthesis of Moexipril and standard deuteration techniques, provides a solid foundation for its preparation. The successful synthesis and characterization of this compound will provide a valuable tool for advanced pharmaceutical research.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Moexipril-d5

This technical guide provides a comprehensive overview of this compound, a deuterated internal standard for the quantification of the angiotensin-converting enzyme (ACE) inhibitor, moexipril. This document outlines its chemical properties, and relevant biochemical and pharmacological data, and provides insights into the signaling pathways associated with its non-deuterated counterpart, moexipril.

Core Chemical and Physical Data

This compound is primarily utilized as an internal standard in analytical and bioanalytical assays to ensure the accuracy and precision of moexipril quantification in various biological matrices.

| Identifier | Value | Reference |

| CAS Number | 1356929-49-1 | [1][2] |

| Molecular Formula | C₂₇H₂₉D₅N₂O₇ | [1] |

| Molecular Weight | 503.6 g/mol | [1] |

| Formal Name | (S)-2-(((S)-1-ethoxy-1-oxo-4-(phenyl-d₅)butan-2-yl)-L-alanyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | [1] |

| Synonyms | RS-10085-d5, (3S)-2-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenyl-d5-propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic Acid | [3] |

Pharmacological Data of Moexipril

Moexipril is a prodrug that is converted in vivo to its active metabolite, moexiprilat. Moexiprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). Additionally, moexipril has been identified as an inhibitor of phosphodiesterase 4 (PDE4).

| Parameter | Value | Target Enzyme/Isoform | Reference |

| IC₅₀ | 2.7 µM | Rabbit Lung ACE | [1] |

| IC₅₀ | 38 µM | PDE4B2 | [4][5] |

| IC₅₀ | 160 µM | PDE4A5 | [1] |

| IC₅₀ | 230 µM | PDE4D5 | [1] |

Experimental Protocols

Quantification of Moexipril using this compound by LC-MS/MS

Objective: To quantify the concentration of moexipril in biological samples (e.g., plasma, urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

Methodology:

-

Sample Preparation:

-

Biological samples are thawed and vortexed.

-

A known concentration of this compound (internal standard) is spiked into each sample, calibrator, and quality control sample.

-

Protein precipitation is performed by adding a solvent such as a methanol:acetonitrile mixture (1:1, v/v).[6]

-

Samples are vortexed and then centrifuged to pellet the precipitated proteins.[6]

-

The resulting supernatant is transferred to a new set of tubes and evaporated to dryness under a stream of nitrogen.[6]

-

The dried residue is reconstituted in a solution suitable for LC-MS/MS analysis (e.g., methanol:water:formic acid, 40:60:0.2, v/v/v).[6]

-

-

LC-MS/MS Analysis:

-

An aliquot of the reconstituted sample is injected into the LC-MS/MS system.

-

Chromatographic separation is achieved on a C18 analytical column.[7][8]

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1M ammonium acetate) and an organic component (e.g., methanol) is typically used.[7]

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both moexipril and this compound.

-

-

Data Analysis:

-

The peak area ratio of moexipril to this compound is calculated for each sample.

-

A calibration curve is generated by plotting the peak area ratios of the calibrators against their known concentrations.

-

The concentration of moexipril in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

-

In Vitro ACE Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound (e.g., moexiprilat) on Angiotensin-Converting Enzyme (ACE).

Methodology:

-

Principle: The assay measures the amount of a product generated by the enzymatic activity of ACE on a specific substrate. The reduction in product formation in the presence of an inhibitor reflects the inhibitory potency. A common substrate is 3-Hydroxybutyryl-Gly-Gly-Gly (3HB-GGG).[9]

-

Procedure:

-

The assay is typically performed in a 96-well plate format.

-

A solution of ACE is pre-incubated with various concentrations of the test inhibitor.

-

The enzymatic reaction is initiated by adding the substrate (e.g., 3HB-GGG).

-

After a defined incubation period, the reaction is stopped.

-

A subsequent enzymatic reaction is used to generate a colored product from the 3-Hydroxybutyric acid (3HB) formed, which can be measured spectrophotometrically.[9]

-

-

Data Analysis:

-

The percentage of ACE inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.

-

The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Phosphodiesterase 4 (PDE4) Inhibition Assay

Objective: To assess the inhibitory effect of a compound on PDE4 activity.

Methodology:

-

Principle: This assay measures the hydrolysis of cyclic adenosine monophosphate (cAMP) by PDE4. The inhibitory effect of a compound is determined by the reduction in cAMP hydrolysis.

-

Procedure:

-

Human PDE4 isoforms (e.g., PDE4A4, PDE4B2, PDE4D5) can be transiently expressed in cell lines like HEK293.[5]

-

Cell lysates containing the PDE4 enzyme are prepared.[5]

-

The assay is conducted by incubating the cell lysate with a known concentration of cAMP and various concentrations of the test inhibitor (e.g., moexipril).

-

The reaction is terminated, and the amount of remaining cAMP or the product of hydrolysis (AMP) is quantified, often using a radioassay procedure.[5]

-

-

Data Analysis:

-

The PDE4 activity at each inhibitor concentration is expressed as a percentage of the activity in a control sample without the inhibitor.

-

IC₅₀ values are calculated by plotting the percentage of activity against the inhibitor concentration.[5]

-

Signaling Pathways

Renin-Angiotensin System (RAS) and the Action of Moexipril

Moexipril, through its active metabolite moexiprilat, inhibits the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin System (RAS). This system plays a crucial role in regulating blood pressure and fluid balance.[2] The inhibition of ACE leads to a reduction in the production of angiotensin II, a potent vasoconstrictor, and a decrease in the degradation of bradykinin, a vasodilator.[9]

References

- 1. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 3. news-medical.net [news-medical.net]

- 4. researchgate.net [researchgate.net]

- 5. Chemical informatics uncovers a new role for moexipril as a novel inhibitor of cAMP phosphodiesterase-4 (PDE4) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

Moexipril-d5: A Technical Guide to Isotopic Enrichment and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic enrichment and purity of Moexipril-d5, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Moexipril. Utilized as an internal standard in pharmacokinetic and analytical studies, the precise characterization of this compound is critical for data accuracy and reliability. This document outlines the key quality attributes of this compound, including its isotopic distribution and chemical purity, and details the experimental methodologies for their determination.

Quantitative Analysis of this compound

The quality of this compound is defined by its isotopic enrichment and its chemical and chiral purity. The following tables summarize the typical specifications for these critical parameters. It is important to note that specific values may vary between different batches and manufacturers.

Table 1: Isotopic Enrichment of this compound

| Isotopic Species | Abbreviation | Representative Abundance (%) |

| Non-deuterated | d0 | < 0.5 |

| Mono-deuterated | d1 | < 1.0 |

| Di-deuterated | d2 | < 1.0 |

| Tri-deuterated | d3 | < 2.0 |

| Tetra-deuterated | d4 | < 5.0 |

| Penta-deuterated | d5 | > 90.0 |

| Total Deuteration (d1-d5) | ≥ 99.0 |

Note: The data presented in this table is representative of typical specifications for deuterated internal standards. Actual values are batch-specific and should be confirmed by analysis.

Table 2: Chemical Purity and Impurity Profile of this compound

| Analyte | Acceptance Criteria |

| Chemical Purity (by HPLC) | |

| This compound | ≥ 98.0% |

| Chiral Purity (by Chiral HPLC) | |

| (S,S,S)-isomer (this compound) | ≥ 99.0% |

| Other diastereomers | ≤ 1.0% |

| Related Substances (by HPLC) | |

| Any single unknown impurity | ≤ 0.1% |

| Total impurities | ≤ 0.5% |

Experimental Protocols

The accurate determination of isotopic enrichment and purity of this compound relies on validated analytical methods. The following sections provide detailed methodologies for the key experiments.

Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic distribution of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system (LC-MS).

Procedure:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.

-

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Full scan from m/z 100 to 1000.

-

Resolution: ≥ 60,000 FWHM.

-

Data Analysis: The relative abundance of the different isotopic species (d0 to d5) is determined by integrating the peak areas of their corresponding [M+H]+ ions.

-

Determination of Chemical and Chiral Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the chemical and chiral purity of this compound.

Instrumentation: A standard HPLC system with a UV detector.

2.2.1. Chemical Purity (Reversed-Phase HPLC):

-

Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 0.5 mg/mL.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A mixture of phosphate buffer (pH 2.5) and acetonitrile (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Data Analysis: The percentage purity is calculated by the area normalization method.

-

2.2.2. Chiral Purity (Chiral HPLC):

-

Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 0.5 mg/mL.

-

Chromatographic Conditions:

-

Column: A chiral stationary phase column suitable for separating the diastereomers of Moexipril (e.g., a polysaccharide-based column).

-

Mobile Phase: A mixture of n-hexane, ethanol, and a small amount of an acidic or basic modifier, as recommended by the column manufacturer.

-

Flow Rate: 0.8 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Data Analysis: The percentage of each diastereomer is calculated by the area normalization method.

-

Synthesis and Purification of this compound

The synthesis of this compound is based on the established synthesis of Moexipril, incorporating a deuterated starting material.

Logical Synthesis Pathway:

The key step in the synthesis of this compound involves the use of a deuterated precursor, typically deuterated benzene (benzene-d6), to introduce the d5-phenyl group. This deuterated building block is then carried through the synthetic sequence to yield the final product. The general synthetic route for unlabeled Moexipril involves the coupling of two key intermediates: (S)-2-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)propanoic acid and (S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. For this compound, the former intermediate is synthesized using a d5-phenyl containing starting material.

Purification:

Following the chemical synthesis, this compound is purified to remove unreacted starting materials, by-products, and any potential non-deuterated or partially deuterated species. A common purification technique is preparative reversed-phase high-performance liquid chromatography (preparative HPLC). The fractions containing the pure this compound are collected, and the solvent is removed to yield the final product.

Visualizations

The following diagrams illustrate the key processes involved in the analysis and synthesis of this compound.

Caption: Workflow for Isotopic Enrichment Determination.

Caption: Workflow for Chemical and Chiral Purity Analysis.

Caption: Logical Synthesis and Purification Pathway.

Moexipril-d5: A Comprehensive Technical Guide to Safety and Handling for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data, handling precautions, and experimental considerations for Moexipril-d5. The information is curated for professionals in research and drug development who utilize this stable isotope-labeled compound as an internal standard for the quantification of moexipril. This guide emphasizes safe laboratory practices and provides a framework for its application in analytical methodologies.

Chemical and Physical Properties

This compound is the deuterium-labeled version of Moexipril, an angiotensin-converting enzyme (ACE) inhibitor.[1] The deuteration makes it an ideal internal standard for mass spectrometry-based quantification of moexipril.[1]

| Property | Value | Reference |

| Chemical Name | (S)-2-(((S)-1-ethoxy-1-oxo-4-(phenyl-d5)butan-2-yl)-L-alanyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | [1] |

| CAS Number | 1356929-49-1 | [1] |

| Molecular Formula | C₂₇H₂₉D₅N₂O₇ | [1] |

| Molecular Weight | 503.6 g/mol | [1] |

| Form | Crystalline Solid | [2] |

| Melting Point | 141-161 °C | [2] |

| Solubility | Soluble in DMSO and Methanol | [1] |

| Stability | Stable for at least 4 years when stored at -20°C | [1] |

Safety Data and Hazard Information

The safety profile of this compound is considered to be very similar to its non-deuterated counterpart, Moexipril Hydrochloride. The following information is primarily based on the Safety Data Sheet for Moexipril Hydrochloride and should be used as a primary reference for safe handling.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Signal Word: Danger[3]

Hazard Pictograms:

-

Corrosion (for eye damage)

-

Exclamation Mark (for acute oral toxicity)

-

Environment (for aquatic toxicity)

Handling Precautions and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure laboratory safety.

Engineering Controls:

-

Work in a well-ventilated area. Use of a chemical fume hood is recommended, especially when handling the powder form to avoid dust formation.[4]

-

Ensure an eyewash station and safety shower are readily accessible.[4]

Personal Protective Equipment:

| PPE | Specifications |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield.[5] |

| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[5] |

| Skin and Body Protection | Wear a laboratory coat. For larger quantities or potential for splashing, consider additional protective clothing.[4] |

| Respiratory Protection | If dust is generated and engineering controls are not sufficient, use a NIOSH-approved respirator. |

General Hygiene Practices:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.[4]

Storage and Stability

Proper storage is essential to maintain the integrity and stability of this compound.

| Storage Condition | Details |

| Temperature | Store at -20°C for long-term stability.[1] |

| Container | Keep the container tightly sealed.[3] |

| Incompatibilities | Avoid strong oxidizing agents. |

| Shipping | Typically shipped at room temperature in the continental US.[1] |

Studies on the non-deuterated form, moexipril, have shown that it can be unstable in aqueous solutions and its stability in lyophilized powder form is pH-dependent.[6] It is also noted that moexipril's stability can be compromised in the presence of certain excipients like magnesium stearate and high humidity.[7]

Experimental Protocols: Use as an Internal Standard in LC-MS

This compound is primarily used as an internal standard for the accurate quantification of moexipril in biological matrices by Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The following is a generalized protocol synthesized from various analytical methods. Researchers should optimize these parameters for their specific instrumentation and application.

Objective: To quantify the concentration of moexipril in a biological sample (e.g., plasma, urine) using this compound as an internal standard.

Materials:

-

Moexipril analytical standard

-

This compound (internal standard)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Formic acid or ammonium acetate (for mobile phase modification)

-

Biological matrix (e.g., plasma, urine)

-

Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) cartridges and reagents

-

HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of moexipril and this compound in a suitable solvent (e.g., methanol).

-

Perform serial dilutions of the moexipril stock solution to create calibration standards at various concentrations.

-

Prepare a working solution of this compound at a fixed concentration.

-

-

Sample Preparation:

-

Thaw biological samples (if frozen).

-

To an aliquot of the sample, add a known amount of the this compound internal standard solution.

-

Perform sample clean-up and extraction using either SPE or LLE to remove interfering substances.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor for specific precursor-to-product ion transitions for both moexipril and this compound.

-

-

-

Data Analysis:

-

Integrate the peak areas for both moexipril and this compound.

-

Calculate the peak area ratio of moexipril to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of moexipril in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Toxicological Information

Specific toxicological studies on this compound are not widely available. The toxicological data for the non-deuterated form, Moexipril Hydrochloride, is provided below for reference. It is important to handle this compound with the same precautions as Moexipril Hydrochloride.

Acute Toxicity:

| Route of Administration | Species | LD₅₀ |

| Oral | Mouse | >2 g/kg |

| Oral | Rat | >3 g/kg |

Data for Moexipril Hydrochloride.[8]

Health Effects:

-

Ingestion: Harmful if swallowed.[4]

-

Eye Contact: Causes serious eye damage.[3]

-

Skin Contact: May cause skin irritation.

-

Inhalation: May cause respiratory tract irritation.

Moexipril, like other ACE inhibitors, has been associated with a low rate of transient serum aminotransferase elevations.[9]

Emergency Procedures

First Aid Measures:

| Exposure Route | First Aid Instructions |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[3] |

| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.[5] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[10] |

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

-

Specific Hazards: Emits toxic fumes under fire conditions.

Accidental Release Measures:

-

Personal Precautions: Wear appropriate personal protective equipment. Avoid dust formation.[10]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Discharge into the environment must be avoided.[3]

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Visualizations

Caption: Workflow for the safe handling of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound CAS#: [amp.chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Moexipril (hydrochloride)|82586-52-5|MSDS [dcchemicals.com]

- 5. echemi.com [echemi.com]

- 6. An unexpected pH effect on the stability of moexipril lyophilized powder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Moexipril Hydrochloride | C27H35ClN2O7 | CID 54889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Moexipril - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. kmpharma.in [kmpharma.in]

In-Depth Technical Guide: Solubility of Moexipril-d5 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Moexipril-d5, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Moexipril. Understanding the solubility of this compound in various organic solvents is critical for a range of applications in drug development, including formulation, analytical method development, and in vitro and in vivo studies. This document presents available solubility data, detailed experimental protocols for solubility determination, and relevant biochemical pathway information.

Core Topic: Solubility Profile of this compound

This compound is a stable, isotopically labeled form of Moexipril, often used as an internal standard in pharmacokinetic and metabolic studies. Its solubility is a key physicochemical property influencing its handling, formulation, and bioavailability.

Data Presentation: Quantitative Solubility of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in publicly available literature. However, based on information from chemical suppliers and general knowledge of similar ACE inhibitors, a qualitative and estimated solubility profile can be summarized. For precise quantitative determination, experimental measurement is recommended.

| Organic Solvent | Chemical Formula | Polarity Index | Known/Expected Solubility |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Soluble[1] |

| Methanol | CH₃OH | 5.1 | Soluble[1] |

| Ethanol | C₂H₅OH | 4.3 | Expected to be soluble |

| Acetonitrile | C₂H₃N | 5.8 | Expected to be soluble |

Note on Quantitative Data: The lack of specific mg/mL or molar solubility values in the public domain necessitates experimental determination for specific applications. The experimental protocols outlined below provide a framework for generating this critical data.

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through two primary methodologies: kinetic and thermodynamic solubility assays. The choice of method often depends on the stage of drug development and the specific requirements of the study.

Kinetic Solubility Assay

This high-throughput method is often employed in early drug discovery to rapidly assess the solubility of a compound from a concentrated stock solution, typically in DMSO.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the organic solvent of interest (e.g., methanol, ethanol, acetonitrile).

-

Incubation: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve a final desired co-solvent concentration (typically 1-5% DMSO).

-

Equilibration: Seal the plate and shake at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1.5 to 24 hours) to allow for precipitation to reach a steady state.

-

Precipitate Detection and Quantification:

-

Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

-

UV-Vis Spectroscopy: After centrifugation or filtration to remove any precipitate, measure the absorbance of the supernatant at the λmax of this compound. The concentration is then calculated using a standard curve.

-

LC-MS/MS Analysis: For higher sensitivity and specificity, the concentration of the solubilized compound in the supernatant can be quantified using Liquid Chromatography-Mass Spectrometry.

-

Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound in its solid state at equilibrium and is considered the "gold standard" for solubility measurement, often used in later-stage drug development.

Methodology:

-

Addition of Excess Solid: Add an excess amount of solid this compound to a vial containing the organic solvent or a mixture of organic solvent and aqueous buffer.

-

Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved states is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid any solid material from contaminating the supernatant.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

-

Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing the response to a standard curve.

Mandatory Visualizations

Signaling Pathway of Moexipril

Moexipril, as an ACE inhibitor, exerts its therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this key signaling pathway.

Caption: Mechanism of action of Moexipril in the RAAS pathway.

Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of a compound like this compound can be visualized as follows.

Caption: Workflow for kinetic and thermodynamic solubility assays.

References

Methodological & Application

Application Note: Quantitative Analysis of Moexipril in Plasma using Moexipril-d5 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moexipril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. It is a prodrug that is hydrolyzed in the body to its active metabolite, moexiprilat. Accurate and reliable quantification of moexipril in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of moexipril in human plasma. The method utilizes a stable isotope-labeled internal standard, Moexipril-d5, to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of Moexipril in plasma is depicted below.

Materials and Methods

Chemicals and Reagents

-

Moexipril hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions

-

Moexipril Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Moexipril hydrochloride in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the Moexipril stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration in the same diluent.

Sample Preparation Protocol

-

Thaw frozen human plasma samples to room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | See Table 1 |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 0.5 | 20 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 20 |

| 5.0 | 20 |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

| Moexipril | 499.3 | 234.2 | 80 | 35 |

| This compound | 504.3 | 239.2 | 80 | 35 |

Note: The Declustering Potential and Collision Energy values are starting points and should be optimized for the specific instrument used.

Method Validation

The bioanalytical method was validated according to regulatory guidelines.

Linearity

The calibration curve was constructed by plotting the peak area ratio of Moexipril to this compound against the nominal concentration of the calibration standards.

Table 3: Calibration Curve Parameters

| Parameter | Result |

| Concentration Range | 0.1 - 200 ng/mL |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | > 0.99 |

| Weighting | 1/x² |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels (low, medium, and high) on three different days.

Table 4: Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LQC | 0.3 | < 15 | 85-115 | < 15 | 85-115 |

| MQC | 80 | < 15 | 85-115 | < 15 | 85-115 |

| HQC | 160 | < 15 | 85-115 | < 15 | 85-115 |

Recovery and Matrix Effect

The extraction recovery of Moexipril and the matrix effect were assessed at low, medium, and high QC concentrations.

Table 5: Recovery and Matrix Effect

| QC Level | Mean Extraction Recovery (%) | Matrix Effect (%) |

| LQC | > 80 | 85-115 |

| MQC | > 80 | 85-115 |

| HQC | > 80 | 85-115 |

Stability

The stability of Moexipril in plasma was evaluated under various storage and handling conditions.

Table 6: Stability Data

| Stability Condition | Duration | Temperature | Stability (% of Nominal) |

| Bench-top | 6 hours | Room Temperature | 85-115 |

| Freeze-thaw | 3 cycles | -80°C to RT | 85-115 |

| Long-term | 30 days | -80°C | 85-115 |

Rationale for Using a Stable Isotope-Labeled Internal Standard

The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis for several key reasons.

This compound is chemically identical to Moexipril, but with a higher mass due to the deuterium atoms. This ensures that it behaves almost identically to the analyte during sample preparation and LC-MS/MS analysis, effectively correcting for any variations and leading to more accurate and precise results.

Conclusion

This application note presents a robust and reliable LC-MS/MS method for the quantitative determination of Moexipril in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, accuracy, precision, and stability, making it suitable for supporting pharmacokinetic and other clinical studies of Moexipril. The use of a stable isotope-labeled internal standard is a key feature of this method, ensuring the highest quality of bioanalytical data.

Application of Moexipril-d5 in Pharmacokinetic and Pharmacodynamic Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Moexipril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1] It is a prodrug that is rapidly converted in the body to its active metabolite, moexiprilat. Moexiprilat is a potent inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II.[1] By inhibiting ACE, moexiprilat leads to vasodilation and a reduction in blood pressure.

In pharmacokinetic (PK) and pharmacodynamic (PD) studies, accurate quantification of drug concentrations in biological matrices is paramount. Deuterated internal standards, such as Moexipril-d5, are the gold standard in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled this compound co-elutes with the unlabeled drug and its metabolite, correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantitative data.

These application notes provide a comprehensive overview of the use of this compound in PK and PD studies, including detailed experimental protocols and data presentation.

Data Presentation

Table 1: Pharmacokinetic Parameters of Moexipril and Moexiprilat in Healthy Volunteers

While specific studies detailing the use of this compound were not found in the public domain, the following table summarizes pharmacokinetic data for moexipril and its active metabolite moexiprilat from a study in healthy male volunteers. The use of a deuterated internal standard like this compound is standard practice in such studies to ensure data accuracy.

| Parameter | Moexipril | Moexiprilat |

| Cmax (ng/mL) | 245.4 | 70.8 |

| AUC(0-t) (ng.h/mL) | 437 | 203 |

| Tmax (h) | ~1.5 | ~1.5 |

| Half-life (t1/2) (h) | ~1 | 2-9 |

| Renal Excretion (% of dose) | ~1 | ~7 |

Data adapted from a study on the pharmacokinetic interaction between moexipril and hydrochlorothiazide.[2]

Experimental Protocols

Bioanalytical Method for the Quantification of Moexipril and Moexiprilat in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol describes a representative LC-MS/MS method for the simultaneous quantification of moexipril and its active metabolite moexiprilat in human plasma. This compound is used as the internal standard (IS) for moexipril, and a deuterated analog of moexiprilat would be used as its respective IS.

1. Sample Preparation: Solid Phase Extraction (SPE)

-

To 500 µL of human plasma, add 50 µL of internal standard working solution (containing this compound and the deuterated moexiprilat analog).

-

Vortex mix for 30 seconds.

-

Pre-condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1260 Infinity LC or equivalent |

| Column | Agilent ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 0-2 min: 10-90% B; 2-3 min: 90% B; 3.1-5 min: 10% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | Agilent 6410B Triple Quadrupole LC/MS or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Moexipril: m/z 499.4 → 234.2this compound: To be determined based on deuteration patternMoexiprilat: m/z 471.3 → 206.2Moexiprilat IS: To be determined |

| Fragmentor Voltage | To be optimized |

| Collision Energy | To be optimized |

3. Calibration and Quality Control

-

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of moexipril and moexiprilat into blank human plasma.

-

Process and analyze the calibration standards and QC samples along with the study samples.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

-

The concentration of the analytes in the study samples is determined by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway of Moexipril's Pharmacodynamic Effect

Caption: Moexipril's mechanism of action via the Renin-Angiotensin-Aldosterone System.

Experimental Workflow for a Pharmacokinetic Study

Caption: A typical workflow for a pharmacokinetic study of Moexipril.

References

- 1. A validated UHPLC-MS/MS method for rapid determination of senicapoc in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]

Development and Validation of a UPLC-MS/MS Method for the Quantification of Moexipril in Human Plasma

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of Moexipril, an angiotensin-converting enzyme (ACE) inhibitor, in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Moexipril is a prodrug that is rapidly converted to its active metabolite, Moexiprilat.[1][2][3] This method is sensitive, specific, and rapid, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Moexipril is an effective treatment for hypertension.[1] Its therapeutic efficacy is attributed to its active metabolite, Moexiprilat, which is formed by the hydrolysis of the ethyl ester group of Moexipril.[2] Accurate quantification of Moexipril in biological matrices is crucial for clinical and preclinical studies. This UPLC-MS/MS method offers high sensitivity and selectivity for the simultaneous determination of Moexipril and its active metabolite, Moexiprilat, in human plasma.

Experimental

Materials and Reagents

-

Moexipril hydrochloride and Moexiprilat reference standards

-

Benazepril (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

Water (Milli-Q or equivalent)

-

Human plasma (drug-free)

Instrumentation

-

UPLC System: Waters ACQUITY UPLC I-Class system or equivalent[4]

-

Mass Spectrometer: Waters Xevo TQ-S triple quadrupole tandem mass spectrometer or equivalent[4]

-

Analytical Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm) or equivalent[4]

UPLC-MS/MS Conditions

Table 1: UPLC Parameters

| Parameter | Condition |

| Column | ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[4] |

| Mobile Phase A | 0.1% Formic acid in Water[5][6] |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile[6] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | |

| Time (min) | %A |

| 0.0 | 95 |

| 1.5 | 5 |

| 2.0 | 5 |

| 2.1 | 95 |

| 3.0 | 95 |

Table 2: Mass Spectrometry Parameters

| Parameter | Moexipril | Moexiprilat | Benazepril (IS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive[7] | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| MRM Transition | m/z 499.4 → 234.2[5] | m/z 471.3 → 206.2 | m/z 425.2 → 351.1[5] |

| Cone Voltage (V) | 30 | 35 | 30 |

| Collision Energy (eV) | 25 | 28 | 22 |

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Moexipril, Moexiprilat, and Benazepril in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of Moexipril and Moexiprilat stock solutions in 50:50 methanol:water to create calibration curve (CC) standards and quality control (QC) samples at low, medium, and high concentrations.

-

Spiked Plasma Samples: Spike 95 µL of drug-free human plasma with 5 µL of the appropriate working standard solution to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation (Liquid-Liquid Extraction)

The following workflow outlines the liquid-liquid extraction procedure for plasma samples.

UPLC-MS/MS Analysis

The following diagram illustrates the analytical workflow from sample injection to data processing.

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 0.5-200 ng/mL for Moexipril and 1-500 ng/mL for Moexiprilat. The correlation coefficient (r²) was consistently >0.99 for both analytes.

Table 3: Calibration Curve Parameters

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Moexipril | 0.5 - 200 | >0.99 |

| Moexiprilat | 1 - 500 | >0.99 |

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below.

Table 4: Precision and Accuracy Data

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Moexipril | Low | 1.5 | 4.8 | 102.3 | 5.5 | 101.7 |

| Medium | 50 | 3.1 | 98.9 | 4.2 | 99.5 | |

| High | 150 | 2.5 | 101.2 | 3.8 | 100.8 | |

| Moexiprilat | Low | 3 | 5.2 | 103.1 | 6.1 | 102.4 |

| Medium | 100 | 3.5 | 99.2 | 4.7 | 99.8 | |

| High | 400 | 2.8 | 100.5 | 4.1 | 101.1 |

Stability

Moexipril and Moexiprilat were found to be stable in human plasma under various storage conditions, including short-term bench-top, long-term freezer storage (-80°C), and after three freeze-thaw cycles.

Conclusion

This application note describes a robust and validated UPLC-MS/MS method for the quantification of Moexipril and its active metabolite, Moexiprilat, in human plasma. The method is rapid, sensitive, and specific, and is suitable for use in pharmacokinetic and clinical studies. The detailed protocols and clear data presentation make this method readily implementable in a bioanalytical laboratory setting.

References

- 1. jocpr.com [jocpr.com]

- 2. Metabolism of moexipril to moexiprilat: determination of in vitro metabolism using HPLC-ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma - Arabian Journal of Chemistry [arabjchem.org]

- 5. A rapid and sensitive liquid chromatography-tandem mass spectrometric assay for moexipril, an angiotensin-converting enzyme inhibitor in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liquid chromatography-electro spray ionization tandem mass spectrometry for simultaneous determination of Moexipril and its active metabolite Moexiprilat in human plasma | European Journal of Chemistry [eurjchem.com]

- 7. Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bioequivalence Studies of Moexipril Formulations Using Moexipril-d5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence studies of moexipril formulations, utilizing moexipril-d5 as a stable isotope-labeled internal standard for accurate quantification by LC-MS/MS.

Introduction

Moexipril is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension.[1] It is a prodrug that is hydrolyzed in the liver to its active metabolite, moexiprilat.[2][3] Bioequivalence studies are crucial to ensure that generic formulations of moexipril perform comparably to the innovator product. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to mimic the analyte's behavior during sample preparation and analysis, thus ensuring high accuracy and precision.[4]

Pharmacokinetics of Moexipril

Moexipril is rapidly but incompletely absorbed after oral administration, with a bioavailability of approximately 13% as moexiprilat.[1][5] Food, particularly a high-fat meal, can significantly reduce the rate and extent of absorption.[1][2] The pharmacokinetic parameters of moexipril and its active metabolite moexiprilat are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Moexipril

| Parameter | Value | Reference |

| Tmax (Peak Plasma Time) | 0.6 - 1.5 hours (fasting) | [2] |

| Half-life (t½) | 1.3 hours | [1] |

| Clearance (CL) | 441 mL/min | [1] |

Table 2: Pharmacokinetic Parameters of Moexiprilat

| Parameter | Value | Reference |

| Bioavailability | ~13% | [1][5] |

| Tmax (Peak Plasma Time) | 1.5 - 2 hours | [6] |

| Half-life (t½) | 9.8 hours (biphasic elimination with a terminal t½ of 29-30 hours) | [1][6] |

| Protein Binding | ~50% | [1] |

| Clearance (CL) | 232 mL/min | [1] |

| EC50 (for ACE inhibition) | 0.4 ng/mL | [2] |

Bioequivalence Study Protocol

The following protocol outlines a typical single-dose, two-treatment, two-period crossover in vivo bioequivalence study for a 15 mg moexipril hydrochloride tablet, as recommended by the FDA.[7]

Study Design

A randomized, open-label, two-period crossover study in healthy adult male and female subjects under fasting conditions.[7][8]

Analyte to be Measured

Moexipril and its active metabolite, moexiprilat, in plasma.[7]

Internal Standard

This compound is used as the internal standard for the quantification of moexipril. A corresponding deuterated standard for moexiprilat should also be used if available.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from established methods for the extraction of ACE inhibitors from plasma.

-

To 0.5 mL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (this compound in methanol).

-

Vortex for 30 seconds.

-

Add 2.5 mL of ethyl acetate.

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds and inject into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical starting conditions that should be optimized for the specific instrumentation used.

| Parameter | Condition |

| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile with 0.1% Formic acid |

| Gradient | Optimized for separation of moexipril, moexiprilat, and internal standards |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Moexipril: To be optimizedthis compound: To be optimizedMoexiprilat: To be optimized |

| Collision Energy | To be optimized for each transition |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 240°C |

Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: No significant interference at the retention times of the analyte and internal standard.

-

Linearity: A linear relationship between concentration and response over a defined range. For moexipril, a range of 0.5-100 ng/mL has been reported.[9]

-

Accuracy and Precision: Intra- and inter-day accuracy and precision within acceptable limits (typically ±15% for QC samples, ±20% at the LLOQ).

-

Recovery: Consistent and reproducible extraction efficiency.

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

-

Stability: Analyte stability under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

Visualizations

Mechanism of Action: Inhibition of the Renin-Angiotensin System

Moexipril, through its active metabolite moexiprilat, exerts its antihypertensive effect by inhibiting the angiotensin-converting enzyme (ACE). This prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.

Experimental Workflow for Bioequivalence Study

The following diagram illustrates the key steps involved in a typical bioequivalence study of a moexipril formulation.

References

- 1. drugs.com [drugs.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Metabolism of moexipril to moexiprilat: determination of in vitro metabolism using HPLC-ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Moexipril shows a long duration of action related to an extended pharmacokinetic half-life and prolonged ACE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography Method for the Separation of Moexipril from its Active Metabolite, Moexiprilat

[AN-001]

Abstract

This application note details a robust and sensitive high-performance liquid chromatography (HPLC) method for the simultaneous separation and quantification of the angiotensin-converting enzyme (ACE) inhibitor, Moexipril, and its pharmacologically active metabolite, Moexiprilat. The described method is applicable for the analysis of these compounds in various biological matrices, making it suitable for pharmacokinetic and metabolism studies in drug development. The protocol employs a reverse-phase C18 column with a gradient elution program and UV or mass spectrometry detection, ensuring high resolution and sensitivity.

Introduction

Moexipril is a prodrug that, after oral administration, is hydrolyzed to its active form, Moexiprilat.[1][2] Moexiprilat is a potent inhibitor of the angiotensin-converting enzyme, responsible for the drug's antihypertensive effects.[1] Monitoring the conversion of Moexipril to Moexiprilat is crucial for understanding its pharmacokinetic profile and therapeutic efficacy. This document provides a detailed protocol for a reliable HPLC method to separate and quantify both the parent drug and its active metabolite.

Signaling Pathway: Metabolism of Moexipril

Moexipril is metabolically converted to its active form, Moexiprilat, through the hydrolysis of an ethyl ester group.[1] This biotransformation is a key step in the drug's mechanism of action.

Caption: Metabolic pathway of Moexipril to Moexiprilat.

Experimental Protocol

This protocol is based on the method described by Kóti et al. (2006) for the analysis of Moexipril and Moexiprilat in biological samples using HPLC with UV and mass spectrometry detection.[3][4]

Materials and Reagents

-

Moexipril hydrochloride reference standard

-

Moexiprilat reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Acetic acid (glacial)

-

Water (HPLC grade)

-

Tris-HCl buffer

-

Magnesium chloride (MgCl2)

-

Sodium pyrophosphate

-

D-glucose 6-phosphate

-

D-glucose 6-phosphate dehydrogenase

-

Rat or human liver microsomes

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV detector.

-

Mass Spectrometer (MS) with an electrospray ionization (ESI) source is recommended for higher selectivity and sensitivity.[3][4]

-

Analytical column: Nova-Pack C18, 4 µm, 3.9 x 150 mm.[3]

Chromatographic Conditions

| Parameter | Condition |

| Column | Nova-Pack C18, 4 µm, 3.9 x 150 mm[3] |

| Mobile Phase A | 10% Methanol in 0.1M Ammonium Acetate buffer with 0.002% Acetic Acid[5] |

| Mobile Phase B | 90% Methanol in 0.1M Ammonium Acetate buffer with 0.002% Acetic Acid[5] |

| Flow Rate | 0.6 mL/min[5] |

| Detection | UV at 282 nm or MS (ESI+)[3][5] |

| Injection Volume | 60 µL[3] |

| Column Temperature | 40°C[5] |

Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 75 | 25 |

| 2 | 50 | 50 |

| 5 | 0 | 100 |

| 10 | 0 | 100 |

| 12 | 75 | 25 |

| 15 | 75 | 25 |

Table based on the gradient program described by Kóti et al. (2006).[5]

Sample Preparation (In Vitro Metabolism Study)

-

Prepare an incubation medium containing Tris-HCl buffer (0.12 mM, pH 7.4), MgCl2 (5 mM), sodium pyrophosphate (6.25 mM), D-glucose 6-phosphate (5 mM), and D-glucose 6-phosphate dehydrogenase (1 U/mL).[5]

-

Add rat or human liver microsomes (0.5 mg/mL) to the incubation medium.[5]

-

Initiate the metabolic reaction by adding Moexipril.

-

Incubate at 37°C.

-

At specified time points, terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Collect the supernatant and inject a 60 µL aliquot into the HPLC system.[3]

Experimental Workflow

The following diagram illustrates the workflow for the analysis of Moexipril and Moexiprilat from in vitro metabolism samples.

Caption: Workflow for Moexipril and Moexiprilat analysis.

Results and Discussion

Under the specified chromatographic conditions, baseline separation of Moexipril and its active metabolite, Moexiprilat, is achieved. The retention times for Moexiprilat and Moexipril are approximately 4.4 minutes and 6.4 minutes, respectively.[5]

Quantitative Data Summary

| Analyte | Retention Time (min) | Linearity Range | Correlation Coefficient (r²) |

| Moexiprilat | ~4.4[5] | Not specified | Not specified |

| Moexipril | ~6.4[5] | 0.1 - 100 µM[3] | 0.993[3] |

Note: The linearity range and correlation coefficient for Moexiprilat were not explicitly stated in the primary reference.

For mass spectrometric detection, selected ion monitoring (SIM) can be used for enhanced specificity and sensitivity. The (M+1) ions to monitor are m/z 499 for Moexipril and m/z 471 for Moexiprilat.[3]

Conclusion

The HPLC method detailed in this application note provides a reliable and reproducible approach for the simultaneous separation and quantification of Moexipril and its active metabolite, Moexiprilat. This method is well-suited for researchers and scientists in drug development and metabolism studies. The use of a standard C18 column and common HPLC solvents makes this method readily implementable in most analytical laboratories. For higher sensitivity and selectivity, coupling the HPLC system to a mass spectrometer is recommended.

References

- 1. Metabolism of moexipril to moexiprilat: determination of in vitro metabolism using HPLC-ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Monitoring the metabolism of moexipril to moexiprilat using high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Mass Spectrometry Fragmentation Analysis of Moexipril-d5 for Pharmacokinetic and Bioanalytical Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Moexipril is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1] It is a prodrug that is hydrolyzed in the liver to its pharmacologically active metabolite, moexiprilat.[2] In quantitative bioanalysis, such as pharmacokinetic (PK) studies, stable isotope-labeled internal standards are crucial for achieving high accuracy and precision. Moexipril-d5, a deuterated analog of moexipril, is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification.[3][4] Understanding its fragmentation pattern is essential for developing robust and sensitive multiple reaction monitoring (MRM) methods.

This application note provides a detailed protocol for the fragmentation analysis of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS) and outlines its characteristic fragmentation pattern compared to its non-labeled counterpart.

Principle of Analysis

Electrospray ionization (ESI) is a soft ionization technique that generates intact protonated molecules, [M+H]⁺, in the gas phase. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of this precursor ion by collision-induced dissociation (CID). The resulting product ions are specific to the molecule's structure. By selecting a unique precursor-to-product ion transition, a highly selective and sensitive MRM assay can be developed for quantification. For this compound, the five deuterium atoms on the phenyl ring result in a +5 Da mass shift in the precursor ion and any fragments containing this part of the molecule, allowing for clear differentiation from the unlabeled drug.[4][5]

Experimental Protocols

Materials and Reagents

-

This compound Hydrochloride Reference Standard

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Water (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

Sample Preparation

-

Prepare a 1.0 mg/mL stock solution of this compound hydrochloride in methanol.

-

Create a working solution by diluting the stock solution to 1.0 µg/mL with a 50:50 mixture of acetonitrile and water. This solution can be used for direct infusion or LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

A typical LC-MS/MS method for the analysis of Moexipril can be adapted for its deuterated analog.[6][7]

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v).[6][7]

-

Flow Rate: 0.5 mL/min.[6]

-

Injection Volume: 10 µL.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions: To be determined from fragmentation data (see Section 4.0).

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

-

Collision Gas: Argon

-

Results and Discussion: Fragmentation Pattern of this compound

The chemical structure of Moexipril consists of a tetrahydroisoquinoline-3-carboxylic acid moiety linked via an amide bond to an ethyl 2-(1-aminoethyl)-4-phenylbutanoate group.[9] In this compound, the five hydrogens on the terminal phenyl ring are replaced with deuterium.[5]

Upon ESI-MS/MS analysis in positive mode, Moexipril and this compound yield protonated precursor ions [M+H]⁺ at approximately m/z 499.6 and m/z 504.6, respectively. Collision-induced dissociation of these precursors results in several characteristic product ions. The most abundant transition reported for unlabeled Moexipril is m/z 499.4 → 234.2.[6] This primary fragment corresponds to the stable tetrahydroisoquinoline portion of the molecule. As the deuterium labeling is on the opposite side of the molecule, this fragment ion remains unchanged for this compound. Other significant fragments arise from cleavages around the ester and amide functionalities.

Quantitative Data Summary

The table below summarizes the predicted m/z values for the major ions of Moexipril and the corresponding ions for this compound.

| Ion Description | Predicted m/z (Moexipril) | Predicted m/z (this compound) | Mass Shift (Da) | Notes |

| Precursor Ion [M+H]⁺ | 499.6 | 504.6 | +5 | Deuteration on the phenyl ring. |

| Product Ion 1 | 234.2 | 234.2 | 0 | Corresponds to the tetrahydroisoquinoline moiety; this is a common and stable fragment.[6] |

| Product Ion 2 [M+H - C₂H₅OH]⁺ | 453.5 | 458.5 | +5 | Neutral loss of ethanol from the ethyl ester group. |

| Product Ion 3 [M+H - C₇H₇]⁺ | 408.5 | 408.5 | 0 | Loss of the benzyl group (C₇H₇). The d5 label is lost with this fragment. |

| Product Ion 4 | 276.3 | 281.3 | +5 | Fragment containing the d5-labeled phenylbutanoyl ethyl ester moiety. |

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the protonation of the molecule, typically at one of the nitrogen atoms. The subsequent cleavage is dominated by the scission of the amide bond, which is a common fragmentation pathway for peptide-like structures.

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.